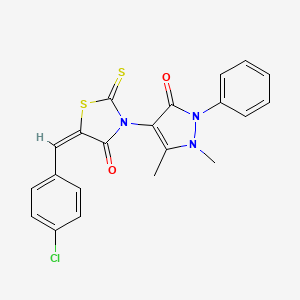
(E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 442.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-5-(4-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The thiazolidin-4-one core is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological activity. The presence of substituents such as the 4-chlorobenzylidene and 1,5-dimethyl groups enhances its pharmacological profile.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have shown significant potential as anticancer agents. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating IC50 values indicative of potent antiproliferative effects. For instance, derivatives with similar structures have shown IC50 values as low as 5 µM in various cancer types .
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazolidinones to interact with DNA and inhibit key enzymes involved in cell cycle regulation and apoptosis. Structural modifications can enhance these interactions .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both bacterial and fungal strains:
- Antibacterial Activity : Studies have reported that thiazolidin-4-one derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 0.5 to 62.5 µg/mL, showcasing their efficacy against resistant strains .
- Biofilm Formation Inhibition : The compound has also demonstrated the ability to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections. For example, certain derivatives reduced biofilm formation by over 50% at concentrations equal to their MIC .
Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory properties:
- Cytokine Inhibition : The compound has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases .
- Mechanistic Insights : Molecular docking studies indicate that these compounds may act on key inflammatory pathways by inhibiting specific kinases and transcription factors involved in inflammation .
Case Studies
Several studies have explored the biological activity of thiazolidinone derivatives similar to the compound under discussion:
- Study on Anticancer Properties : A recent study evaluated a series of thiazolidinones against breast cancer cell lines, revealing that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of thiazolidinone derivatives against multidrug-resistant S. aureus, highlighting their potential as alternative treatments in antibiotic resistance scenarios .
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Anticancer | MCF-7 | - | 5 |
| Antibacterial | S. aureus | 0.5 | - |
| Biofilm Inhibition | P. aeruginosa | 125 | - |
| Anti-inflammatory | RAW 264.7 | - | - |
属性
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-13-18(20(27)25(23(13)2)16-6-4-3-5-7-16)24-19(26)17(29-21(24)28)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPOJVYDNARRD-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














